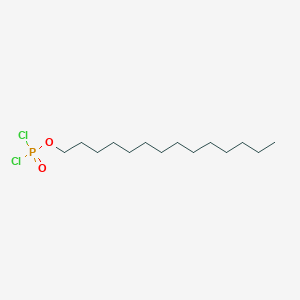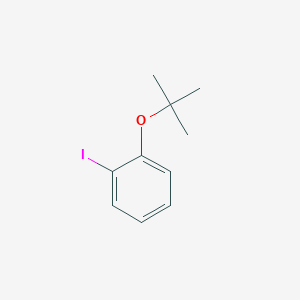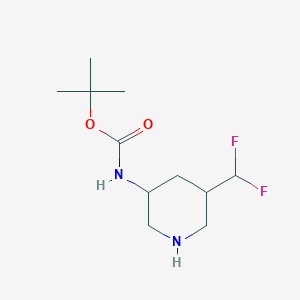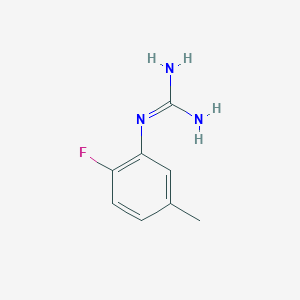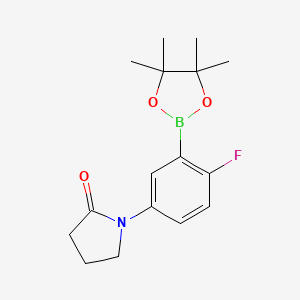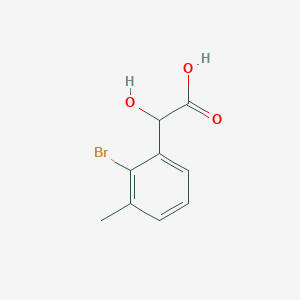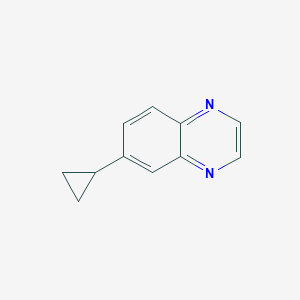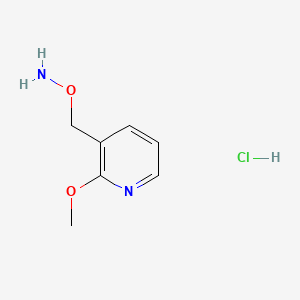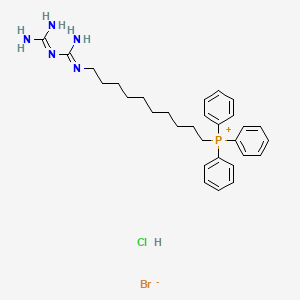
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:
Starting Materials: Triphenylphosphine, decyl bromide, and carbamimidoylguanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.
Reduction: Reduction reactions may target the carbamimidoylguanidino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium derivatives.
Reduction: Reduced carbamimidoylguanidino derivatives.
Substitution: Substituted phosphonium or decyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine:
- Potential therapeutic applications in targeting cancer cells due to its ability to exploit the hyperpolarized mitochondrial membrane potential of cancer cells .
Industry:
Wirkmechanismus
The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Mito-metformin: A triphenylphosphonium-conjugated metformin analog.
Para-methoxy (pMeO-MMe) and para-trifluoromethyl MMe (pCF3-MMe): Other triphenylphosphonium analogs with different substituents.
Uniqueness:
- The presence of the carbamimidoylguanidino group distinguishes (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride from other triphenylphosphonium compounds. This group may confer additional biological activity and specificity, making it a valuable compound for targeted therapies .
Eigenschaften
Molekularformel |
C30H42BrClN5P |
|---|---|
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride |
InChI |
InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
XAWNLEFQOGTHAQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






